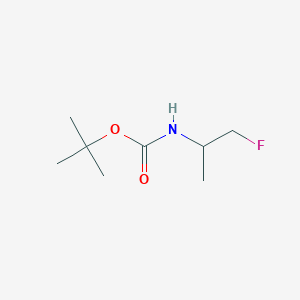

N-Boc-1-fluoro-2-propylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Boc-1-fluoro-2-propylamine is a useful research compound. Its molecular formula is C8H16FNO2 and its molecular weight is 177.219. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Preparation Methods

N-Boc-1-fluoro-2-propylamine is typically synthesized through the protection of amines using the Boc group. A common method involves the reaction of the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or a catalyst like 4-dimethylaminopyridine.

Chemical Reactions

The compound can undergo various reactions, including:

- Substitution Reactions : The fluorine atom can be substituted by other nucleophiles.

- Deprotection Reactions : The Boc group can be removed using acidic conditions (e.g., trifluoroacetic acid).

- Oxidation and Reduction Reactions : The amine group can be oxidized or reduced to form different derivatives.

Organic Chemistry

This compound serves as a versatile building block in organic synthesis. It is employed in the preparation of complex organic molecules, including pharmaceuticals and biologically active compounds. Its ability to undergo substitution reactions allows for the introduction of diverse functional groups.

Medicinal Chemistry

The compound is studied for its potential use in drug development:

- Pharmaceutical Intermediates : It is utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting specific biological pathways.

- Enzyme Inhibitors : Due to its chiral nature, it is used to investigate enzyme-substrate interactions, which is crucial for designing selective inhibitors.

Biochemical Studies

This compound's structural features make it suitable for studying biochemical interactions:

- Chiral Recognition : Its chirality allows researchers to explore interactions with chiral biological targets, enhancing understanding of selectivity in drug action.

- Affinity Labeling : The fluorine atom enhances lipophilicity, aiding in the design of reactive probes for affinity labeling studies.

Industrial Applications

In addition to its research applications, this compound is utilized in various industrial processes:

- Fine Chemicals Production : It serves as an intermediate in the production of fine chemicals and specialty materials.

- Agrochemicals : The compound's reactivity makes it valuable in developing agrochemical products.

Data Table: Comparison of Applications

| Application Area | Description | Examples/Outcomes |

|---|---|---|

| Organic Chemistry | Building block for complex molecule synthesis | APIs, fine chemicals |

| Medicinal Chemistry | Intermediate for drug development | Potential enzyme inhibitors |

| Biochemical Studies | Investigating enzyme-substrate interactions | Chiral recognition studies |

| Industrial Applications | Production of fine chemicals and agrochemicals | Specialty materials |

Case Studies

-

Synthesis of Antitumor Agents :

Research has demonstrated that compounds derived from this compound exhibit significant cytotoxic effects against various cancer cell lines. Modifications to its structure have enhanced binding affinities to apoptosis-regulating proteins like Bcl-2. -

Neuroprotective Effects :

Studies have shown that similar amine functionalities can inhibit neuronal nitric oxide synthase, suggesting potential applications in neurodegenerative disease therapies. This highlights this compound's role in developing neuroprotective agents. -

Affinity Labeling Probes :

The compound has been utilized in designing reactive probes for affinity labeling studies, where its fluorine atom significantly enhances its reactivity and selectivity towards biological targets.

Eigenschaften

IUPAC Name |

tert-butyl N-(1-fluoropropan-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16FNO2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5H2,1-4H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYJCLXHXXANCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CF)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.